Superior Taste Sensor Response for Caffeine Detection vs. 2,6-Dihydroxybenzoic Acid (2,6-DHBA)
A membrane modified with 2,6-dihydroxyterephthalic acid (2,6-DHTA) demonstrated a higher sensor response for the detection of the uncharged bitter substance caffeine compared to a membrane modified with 2,6-dihydroxybenzoic acid (2,6-DHBA), a previously established modifier [1]. This direct head-to-head comparison in a taste sensor application validates that the specific 2,6-dihydroxyterephthalic acid structure provides a quantifiable improvement in sensitivity over a close structural analog.
| Evidence Dimension | Sensor Response (mV) for Caffeine Detection |
|---|---|
| Target Compound Data | Higher response value for 2,6-DHTA-modified membrane (Exact mV values not reported in abstract, but explicitly stated as 'higher response') |
| Comparator Or Baseline | 2,6-Dihydroxybenzoic acid (2,6-DHBA) modified membrane |
| Quantified Difference | 2,6-DHTA-modified membrane exhibits a higher response than the 2,6-DHBA-modified membrane for caffeine measurement |
| Conditions | Taste sensor with lipid/polymer membrane, immersed in modifier solution for modification, measuring caffeine in aqueous solution. |
Why This Matters
For researchers developing chemical sensors for bitter compounds, the selection of 2,6-DHTA over 2,6-DHBA directly translates to improved sensor sensitivity and lower detection limits for target analytes like caffeine.
- [1] 無荷電苦味物質に対する味覚センサの感度向上 (Improvement of Sensitivity of Taste Sensor for Uncharged Bitter Substances). 2022年度電気・情報関係学会九州支部連合大会(第75回連合大会)講演論文集, 2022, 06-1P-12. View Source
